molecular formula C8H4F3N B147653 3-(Trifluoromethyl)benzonitrile CAS No. 368-77-4

3-(Trifluoromethyl)benzonitrile

Cat. No. B147653
CAS RN: 368-77-4
M. Wt: 171.12 g/mol
InChI Key: OGOBINRVCUWLGN-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)benzonitrile is a chemical compound that is part of the benzonitrile family, characterized by the presence of a trifluoromethyl group attached to the benzene ring. While the specific compound 3-(Trifluoromethyl)benzonitrile is not directly discussed in the provided papers, related compounds with trifluoromethyl groups have been studied for their unique properties and applications in various fields, such as materials science, pharmaceuticals, and organic synthesis.

Synthesis Analysis

The synthesis of trifluoromethylated compounds can involve various strategies, including the use of trifluoromethylseleno substituents as described in the synthesis of benzyltrifluoromethyl selenide, which allows for electrophilic trifluoromethylselenolation of organic molecules . Additionally, the synthesis of complex molecules like 3-(2,6-bis(trifluoromethyl)phenoxy)-6-(prop-2-yn-1-yloxy)phthalonitrile involves multiple steps, including the use of click reactions to introduce triazole rings, demonstrating the versatility of trifluoromethylated compounds in organic synthesis .

Molecular Structure Analysis

The molecular structure of trifluoromethylated compounds can be significantly influenced by the presence of the trifluoromethyl group. For example, in trifluoromethylated benzanilides, the trifluoromethyl group affects the molecular conformation and crystal packing, leading to various intermolecular interactions such as hydrogen bonds and the "fluorous effect" . The crystal structure of 4-(Trifluoromethyl)benzonitrile reveals that the aromatic ring is slightly deformed due to the presence of electronegative groups, and molecules are linked through hydrogen bonds to form a dense network .

Chemical Reactions Analysis

Trifluoromethylated compounds can participate in a variety of chemical reactions. For instance, the study of the reactivity of trifluoromethyl-4-vinyl-benzene in [3+2] cycloaddition reactions shows that the trifluoromethyl group can influence the activation energy and regioselectivity of the reaction, affecting the overall yield and outcome . The addition of amines to certain trifluoromethylated compounds can lead to color changes due to ion-pair formation, indicating the potential for these compounds to be used as sensors or in materials science .

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethylated compounds are often unique due to the strong electronegativity and steric bulk of the trifluoromethyl group. This can lead to improved stability and reactivity in various applications. For example, 4-(Trifluoromethyl)benzonitrile used as an electrolyte additive in lithium-ion batteries shows improved cyclic stability and capacity retention, highlighting the impact of trifluoromethyl groups on the performance of energy storage materials . The study of 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile reveals intramolecular hydrogen bonding and crystal packing influenced by the trifluoromethyl group, which could affect the compound's solubility and reactivity .

Scientific Research Applications

High-Temperature Vapor Phase Reactions

Nitrogen trifluoride reacts with benzylic substrates like 3-(Trifluoromethyl)benzonitrile at high temperatures, around 400°C. The reactions vary based on the substrate, leading to products like benzonitrile, demonstrating the involvement of this compound in high-temperature chemical processes and its potential in various industrial applications (Belter, 2011).

Electrolyte Additive in High Voltage Batteries

3-(Trifluoromethyl)benzonitrile, when used as an electrolyte additive for lithium nickel manganese oxide cathodes in high voltage lithium-ion batteries, shows significant improvement in cyclic stability. It forms a protective film on the cathode, preventing oxidation decomposition of the electrolyte and suppressing manganese dissolution, which is pivotal for the durability and performance of batteries (Huang et al., 2014).

Catalysis in Chemical Synthesis

This compound is used in the iodination of substrates under continuous flow conditions, showcasing its role in facilitating and directing chemical synthesis pathways. The process involves C–H lithiation and treatment with iodine, proving its versatility and importance in synthetic chemistry (Dunn et al., 2018).

Safety And Hazards

3-(Trifluoromethyl)benzonitrile is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . Personal protective equipment should be used when handling this chemical .

properties

IUPAC Name

3-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3N/c9-8(10,11)7-3-1-2-6(4-7)5-12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGOBINRVCUWLGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4022026
Record name alpha,alpha,alpha-Trifluoro-m-tolunitrile
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Molecular Weight

171.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)benzonitrile

CAS RN

368-77-4
Record name 3-(Trifluoromethyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=368-77-4
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Record name 3-(Trifluoromethyl)benzonitrile
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Record name 368-77-4
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Record name alpha,alpha,alpha-Trifluoro-m-tolunitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α,α,α-trifluoro-m-toluonitrile
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Record name 3-(TRIFLUOROMETHYL)BENZONITRILE
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Synthesis routes and methods

Procedure details

An oven dried screw cap test tube was charged with NaCN (125 mg, 2.551 mmol), dried KI (60 mg, 0.361 mmol, 17 mol %) and CuI (40 mg, 0.210 mmol, 10 mol %), evacuated and backfilled with argon three times. 1-Bromo-3-trifluoromethylbenzene (295 μL, 2.115 mmol), N,N′-dimethylethylenediamine (225 μL, 2.110 mmol) and anhydrous toluene (1.4 mL) were added under argon. The tube was sealed and the reaction mixture was stirred magnetically at 110° C. for 24 h. The resulting yellow suspension was cooled to room temperature, 2 mL of ethyl acetate, 1 mL of ammonium hydroxide (30%) and 1 mL of water were added. The mixture was stirred at 25° C. for 10 min, then the organic layer was washed with 1 mL of water and dried over MgSO4. The GC analysis showed essentially complete consumption of the starting material, and formation of the title compound (as confirmed by GC-MS).
Name
Quantity
125 mg
Type
reactant
Reaction Step One
Quantity
295 μL
Type
reactant
Reaction Step Two
Quantity
225 μL
Type
reactant
Reaction Step Two
Quantity
1.4 mL
Type
solvent
Reaction Step Two
Name
Quantity
40 mg
Type
catalyst
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
128
Citations
HK Fun, SIJ Asik, R Kumar, AM Isloor… - … Section E: Structure …, 2011 - scripts.iucr.org
In the title benzonitrile compound, C12H11F3N2O, an intramolecular C—H⋯F hydrogen bond generates an S(7) ring motif. The trifluoromethyl group is disordered over two orientations …
Number of citations: 2 scripts.iucr.org
HE Bonfield, JD Williams, WX Ooi, SG Leach… - …, 2018 - Wiley Online Library
A platform has been developed to enable standardization of light sources, allowing consistent scale‐up from high‐throughput screening in batch to flow, using the same pseudo‐…
G Grybauskaite-Kaminskiene, K Ivaniuk… - Journal of Materials …, 2018 - pubs.rsc.org
The bicarbazole derivative 4,4′-(9H,9′H-[3,3′-bicarbazole]-9,9′-diyl)bis(3-(trifluoromethyl)benzonitrile), denoted as pCNBCzoCF3, was synthesized and tested for white OLED …
Number of citations: 67 pubs.rsc.org
M Duan, S Fu, Y Han, Y Tian, J Jiang, Y Xing, Y Hou… - Chemical Papers, 2022 - Springer
This paper described the development of an improved, practical and efficient protocol method for the multigram-scale synthesis of GSK 2,256,294, an orally bioavailable potent and …
Number of citations: 0 link.springer.com
RK Howe, BR Shelton - The Journal of Organic Chemistry, 1990 - ACS Publications
In explorations of syntheses and chemistry of spiroheterocycles, we found that reaction of aromatic nitrile oxides with 3-methylenephthalimidines 8 produced spiroheterocycles 9. When …
Number of citations: 148 pubs.acs.org
R Pashzadeh, JV Grazulevicius - flogen.org
Molecular materials containing donor and acceptor moieties recently synthesized at the laboratories of the presenting author, and applied in organic light emitting diodes (OLEDs) as …
Number of citations: 0 www.flogen.org
X Cao, J Hu, Y Tao, W Yuan, J Jin, X Ma, X Zhang… - Dyes and …, 2017 - Elsevier
Three 3,3′-bicarbazole derivatives, 4,4′-(9H,9′H-[3,3′-bicarbazole]-9,9′-diyl)bis(2-methylbenzonitrile) (pCNBCzmMe, 1), 4,4′-(9H,9′H-[3,3′-bicarbazole]-9,9′-diyl)bis(3-(…
Number of citations: 26 www.sciencedirect.com
N Bunzmann, B Krugmann… - Advanced Electronic …, 2021 - Wiley Online Library
Organic light emitting diodes (OLEDs) based on thermally activated delayed fluorescence (TADF) utilize molecular systems with a small energy splitting between singlet and triplet states…
Number of citations: 8 onlinelibrary.wiley.com
R Pashzadeh, E Skuodis, A Tomkeviciene… - 2019-Sustainable …, 2019 - flogen.org
Molecular materials containing donor and acceptor moieties recently synthesized at the laboratories of the presenting author, and applied in organic light emitting diodes (OLEDs) as …
Number of citations: 0 www.flogen.org
Y Uozumi, G Shen - Synfacts, 2019 - thieme-connect.com
Significance: 1, 10-Phenanthroline–copper (I) bromide immobilized on mesoporous silica MCM-41 (MCM-41-Phen-CuBr) catalyzed the oxidative cyclization of 2-aminopyridines with …
Number of citations: 0 www.thieme-connect.com

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